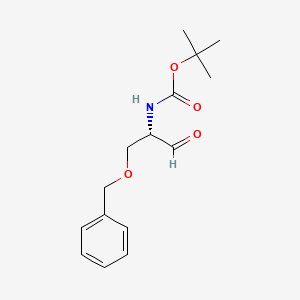

(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUMPFHICOKGEB-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate typically involves the protection of the hydroxyl group of (S)-3-hydroxy-2-(benzyloxy)propanoic acid with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the carbamate linkage. The reaction conditions often include the use of tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those with chiral centers.

Industry: It is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Substituent Variations: Benzyloxy vs. Dihydroxyphenyl

A closely related compound, (S)-tert-butyl 3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-ylcarbamate (CAS 752251-02-8), differs by replacing the benzyloxy group with a 3,4-dihydroxyphenyl moiety and introducing a dimethylamino substituent . Key comparisons include:

- Lipophilicity : The benzyloxy group in the target compound increases lipophilicity (logP ~2.5 estimated), whereas the dihydroxyphenyl group introduces polarity (logP ~1.2), affecting solubility and bioavailability.

- Reactivity: The dimethylamino group in the analog enhances basicity (pKa ~9.5), facilitating protonation under physiological conditions, unlike the neutral benzyloxy group.

- Biological Activity : Dihydroxyphenyl derivatives often exhibit antioxidant or kinase-inhibitory properties due to catechol interactions with metal ions or enzymes, whereas benzyloxy groups may prioritize passive diffusion .

Azetidine Derivatives with Boc Protection

PharmaBlock Sciences lists analogs like tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0) and tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5) . These feature:

- Ring Size: Azetidine (4-membered ring) vs. the target’s linear propan-2-yl chain.

- Fluorine Substituents : Fluorine improves metabolic stability and electronegativity, which may reduce oxidative degradation compared to the benzyloxy group.

- Functional Groups: Hydroxymethyl or aminomethyl groups in azetidines enable conjugation or further derivatization, contrasting with the ketone in the target compound.

Pyridine-Based Carbamates

Pyridine derivatives like tert-butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate () differ significantly:

- Aromaticity : Pyridine’s electron-deficient ring engages in π-π stacking and hydrogen bonding, unlike the aliphatic backbone of the target compound.

- Electronic Effects : Fluorine and pyrrolidinyl groups on pyridine alter electronic density, influencing nucleophilic substitution rates compared to the benzyloxy-ketone system.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Enzyme Interactions: While BHA () elevates glutathione S-transferase activity via phenolic antioxidants, the target compound’s Boc and benzyloxy groups lack direct evidence of enzyme induction. However, its lipophilicity may favor interactions with hydrophobic enzyme pockets .

- Synthetic Utility : The Boc group in all compared compounds enables amine protection, but the benzyloxy group’s stability under acidic conditions (vs. base-labile esters) offers advantages in stepwise synthesis .

- Pharmacokinetics: Fluorine in azetidine derivatives () and dimethylamino groups in CAS 752251-02-8 may enhance metabolic half-lives compared to the target compound, which could be prone to esterase-mediated degradation.

Biological Activity

(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. Its structure includes both benzyloxy and tert-butoxycarbonyl groups, which contribute to its unique reactivity and selectivity in various chemical reactions. This compound serves as an important intermediate in synthesizing biologically active molecules, particularly those with chiral centers.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to alterations in their activity and function. This mechanism is crucial for its applications in drug development and metabolic studies.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Anticancer Activity : Related compounds have demonstrated cytotoxic effects against human carcinoma cell lines, suggesting a potential for this compound in cancer treatment strategies .

- Synthesis of Bioactive Molecules : As an intermediate, it is utilized in synthesizing compounds that exhibit biological activities, including antimicrobial and anti-inflammatory properties .

Case Study 1: Synthesis of Anticancer Agents

In a recent study, this compound was utilized as an intermediate in the synthesis of novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating the potential of this carbamate derivative in oncology .

Case Study 2: Enzyme-Catalyzed Reactions

Another research project focused on the use of this compound to study enzyme-catalyzed reactions. The compound was shown to interact with key metabolic enzymes, providing insights into its role in biochemical pathways and its potential as a therapeutic agent .

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| CAS Number | 79069-54-8 |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Types of Reactions

This compound can undergo various chemical transformations:

- Oxidation : The benzyloxy group can be oxidized to yield aldehydes or carboxylic acids.

- Reduction : The carbonyl group can be reduced to form alcohols.

- Substitution : The benzyloxy group can be replaced with other functional groups under suitable conditions.

Common Reagents Used

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | KMnO4, CrO3 |

| Reduction | LiAlH4, NaBH4 |

| Substitution | NaH, alkyl halides |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate, and how are intermediates characterized?

- Methodological Answer : A common approach involves asymmetric Mannich reactions or peptide coupling strategies. For example, tert-butyl carbamate derivatives can be synthesized via Boc-protection of β-amino alcohols, followed by benzyloxy group introduction. Key intermediates are characterized using TLC for reaction monitoring, 1H/13C NMR for structural confirmation, and HRMS for mass validation. Purification typically employs silica gel chromatography with gradients like 5–20% EtOAc/pentane .

Q. What purification techniques are effective for isolating this compound, and how are yields optimized?

- Methodological Answer : Normal-phase flash chromatography using silica gel with solvent systems (e.g., EtOAc/pentane) achieves >95% purity. For challenging separations, preparative HPLC (e.g., Condition K: 95.7% recovery) or acid-base extraction (2N HCl/saturated NaHCO3) is employed. Yield optimization involves stoichiometric control of coupling reagents (e.g., DCC/HOBt) and inert atmosphere conditions to prevent oxidation .

Q. How is the compound characterized spectroscopically, and what key signals confirm its structure?

- Methodological Answer :

- 1H NMR (CDCl3): δ 6.57 (bs, NH), 5.14 (bs, benzyloxy CH2), and 1.44 ppm (tert-butyl C(CH3)3) .

- LCMS : Retention time 2.23 min (Condition D) with m/z 566.4 [M+1]+ confirms molecular weight .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Use fume hoods for volatile solvents (e.g., THF, CH2Cl2). Follow GHS guidelines:

- P201 : Obtain specialized instructions before use.

- P210 : Avoid heat/open flames (compound may decompose at >300°C).

- Emergency protocols include immediate rinsing with water for skin contact and Na2SO4 for spill containment .

Q. How is the compound’s stability assessed under different storage conditions?

- Methodological Answer : Stability is tested via accelerated degradation studies:

- Thermal : Store at -20°C in argon to prevent tert-butyl group cleavage.

- Light sensitivity : Amber vials prevent benzyloxy group photolysis.

- Hygroscopicity : Karl Fischer titration monitors moisture uptake, with desiccants (silica gel) recommended .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during asymmetric synthesis, and what analytical methods validate it?

- Methodological Answer : Use chiral auxiliaries (e.g., (S)-BINOL) or organocatalysts (e.g., proline derivatives) in asymmetric Mannich reactions. Enantiomeric excess (>99%) is confirmed via chiral HPLC (e.g., Daicel Chiralpak AD-H column) or optical rotation ([α]D20 +83°, CHCl3) .

Q. What strategies improve coupling efficiency in peptide bond formation involving this carbamate?

- Methodological Answer : Optimize coupling reagents:

- DCC/HOBt : Reduces racemization during Boc-protection.

- EDCI/DMAP : Enhances reactivity for sterically hindered amines.

- Microwave-assisted synthesis (60°C, 30 min) increases reaction rates .

Q. How are conflicting NMR data (e.g., split NH signals) resolved for structural confirmation?

- Methodological Answer : Split signals may arise from rotameric equilibria. Techniques include:

- Variable-temperature NMR : Cooling to -40°C slows rotation, coalescing peaks.

- 2D NMR (HSQC, COSY) : Correlates NH protons with adjacent carbons/backbone protons .

Q. What role does this compound play in protease inhibition studies, and how is activity quantified?

- Methodological Answer : It serves as a scaffold for SARS-CoV Mpro inhibitors. Activity is measured via:

- IC50 : Determined using fluorogenic substrates (e.g., 0.00038 μM for benzyl derivatives).

- X-ray crystallography : Resolves binding modes with protease active sites .

Q. How are crystallographic data used to refine synthetic routes for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.